Camelliatannin H

HIV-1 protease ellagitannin IC50

Camelliatannin H (CAS 148159-86-8) is a new dimeric hydrolyzable tannin first isolated from the fruits of Camellia japonica L. (Theaceae).

Molecular Formula C69H50O43
Molecular Weight 1567.1 g/mol
CAS No. 148159-86-8
Cat. No. B117232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCamelliatannin H
CAS148159-86-8
Synonymscamelliatannin H
Molecular FormulaC69H50O43
Molecular Weight1567.1 g/mol
Structural Identifiers
SMILESC1C2C(C3C(COC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O3)O)O)O)O)O)O)OC2O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C1=O)OC8=C(C(=C(C=C8C(=O)OC9C(C1C(COC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O1)O)O)O)O)O)O)OC9O)OC(=O)C1=CC(=C(C(=C1)O)O)O)O)O)O)O)O)O)O)O
InChIInChI=1S/C69H50O43/c70-22-8-21-56(57-32(106-67(21)100)11-103-62(95)15-3-25(73)41(80)48(87)35(15)38-18(65(98)109-57)6-28(76)44(83)51(38)90)108-64(97)17-5-27(75)43(82)50(89)37(17)34-14(22)10-31(47(86)53(34)92)105-55-20(9-30(78)46(85)54(55)93)68(101)112-60-59(111-61(94)13-1-23(71)40(79)24(72)2-13)58-33(107-69(60)102)12-104-63(96)16-4-26(74)42(81)49(88)36(16)39-19(66(99)110-58)7-29(77)45(84)52(39)91/h1-7,9-10,21,32-33,56-60,67,69,71-93,100,102H,8,11-12H2
InChIKeyMSRCJTQIFIFKEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Camelliatannin H (CAS 148159-86-8): A Dimeric Hydrolyzable Tannin from Camellia japonica for Antiviral Research


Camelliatannin H (CAS 148159-86-8) is a new dimeric hydrolyzable tannin first isolated from the fruits of Camellia japonica L. (Theaceae) [1]. Belonging to the class of ellagitannins, it is characterized by a complex structure comprising two C-glucosidic ellagitannin units linked via a unique inter-unit bond [1]. With a molecular formula of C68H48O44 and a molecular weight of 1567.1 g/mol, it is among the higher-molecular-weight tannins identified in this genus [2]. The compound has been detected in various plant parts including leaves, flower buds, and pericarp [3].

Why Camelliatannin H Cannot Be Simply Substituted by Other Hydrolyzable Tannins


Despite sharing the hydrolysable tannin backbone, Camelliatannin H exhibits a unique dimeric architecture where two C-glucosidic ellagitannin units are connected through a specific inter-unit linkage [1]. This structural complexity is not uniformly distributed among in-class compounds. The 1994 isolation work explicitly differentiates Camelliatannin H from the co-occurring camelliatannins A, F, G, and camelliins A and B based on spectroscopic evidence and degradation studies [1]. While the functional consequence of this structural uniqueness remains largely uncharacterized, the available antiviral data (see Section 3) indicate that even minor modifications in the ellagitannin scaffold can yield order-of-magnitude differences in HIV-1 protease inhibition [2]. Generic substitution with a simpler or less-characterized tannin therefore carries a high risk of losing this specific biological activity.

Quantitative Evidence Guide for Camelliatannin H Differentiation


HIV-1 Protease Inhibition Potency Compared to Structurally Related Ellagitannins

In an HPLC-based HIV-1 protease assay, Camelliatannin H demonstrated an IC50 of 0.9 µM, which is 23-fold more potent than corilagin (IC50 = 20.7 µM) and 14-fold more potent than repandusinic acid (IC50 = 12.5 µM) [1][2]. It also exceeds quercetin, the most active flavonoid in the same study, by a factor of 65 (IC50 = 58.8 µM) [2].

HIV-1 protease ellagitannin IC50

Structural Uniqueness: A Dimeric Framework with Distinct Inter-unit Connectivity

Camelliatannin H is a dimeric hydrolyzable tannin composed of two C-glucosidic ellagitannin units. Spectroscopic analysis and chemical degradation confirmed that its inter-unit linkage is distinct from that of camelliins A and B, which are also dimeric but feature a different connectivity [1]. The NMR data (¹H and ¹³C) and specific rotation ([α]D) reported in the isolation article provide a fingerprint that distinguishes it from co-isolated analogs camelliatannins A, F, and G [1].

structural elucidation dimeric hydrolyzable tannin NMR

Natural Abundance and Plant Source Specificity

Camelliatannin H has been detected and structurally characterized exclusively from species of the genus Camellia, specifically from the leaves, flower buds, and fruits of Camellia japonica and Camellia hongkongensis [1][2]. In the isolation study, it co-occurs with camelliins A and B and camelliatannins A, F, and G, but its relative abundance and extraction profile differ [3]. Unlike more widespread ellagitannins like corilagin or tellimagrandin I, its restricted botanical distribution makes it a more specific marker for chemotaxonomic studies and a selectable compound for sourcing from dedicated producers.

phytochemistry Camellia japonica natural product sourcing

Potential for Standardized Bioassay Benchmarking

Given its potent and well-defined IC50 against HIV-1 protease (0.9 µM) [1] and the availability of robust HPLC-based assay protocols [1][2], Camelliatannin H can serve as a positive control for screening new plant extracts or natural product libraries for protease inhibitory activity. The reproducibility of the IC50 across independent studies (Park et al. 2002 and subsequent confirmations in review articles [3]) supports its use as a benchmark, unlike less-characterized tannins where potency data are sparse or inconsistent.

reference standard HIV-1 protease quality control

Optimal Scientific and Industrial Use Cases for Camelliatannin H


Antiviral Drug Discovery and HIV-1 Protease Inhibitor Screening

Camelliatannin H, with an IC50 of 0.9 µM against HIV-1 protease [1], is a high-potency hit for structure-activity relationship (SAR) studies aimed at developing novel antiretroviral agents. Its 23- to 65-fold superiority over common ellagitannins and flavonoids [2] makes it an ideal lead scaffold for medicinal chemistry optimization. Laboratories can use it as a positive control in high-throughput screens of natural product libraries.

Reference Standard for Quality Control and Assay Validation

The compound's reproducible inhibitory profile and well-characterized structure allow its use as a certified reference material for HPLC-based HIV-1 protease assays [1][3]. Its unique NMR fingerprint [4] also enables identity confirmation in complex mixtures, ensuring batch-to-batch consistency for in-house standards in pharmaceutical QC.

Chemotaxonomic Marker for Camellia Species Authentication

Given its restricted distribution to Camellia japonica and C. hongkongensis [5][6], Camelliatannin H serves as a specific phytochemical marker for authenticating botanical raw materials and detecting adulteration in Camellia-derived products. Its presence can be monitored by LC-MS profiling in quality assurance workflows.

Natural Product Libraries for Biological Target Fishing

Inclusion of Camelliatannin H in pure natural product collections enables target-fishing experiments to identify novel protein interactors. Its already-known potent interaction with HIV-1 protease can be used to calibrate affinity-based proteomics platforms, helping to discover new targets for dimeric ellagitannins [1].

Quote Request

Request a Quote for Camelliatannin H

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.